3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride
Description
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a methyl and 4-methoxybutyl amino group, forming a tertiary amine structure. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-methoxybutyl(methyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUOSBXXHFEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-aminopropanoic acid with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopropanoic acid attacks the electrophilic carbon of 4-methoxybutyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs include:
- 3-(Benzyl(methyl)amino)propanoic acid hydrochloride (): Features a benzyl group instead of 4-methoxybutyl. The aromatic benzyl substituent may enhance lipophilicity and alter receptor-binding specificity compared to the aliphatic 4-methoxybutyl chain.
- Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (): An ester derivative with a 4-chlorophenyl group, which may improve membrane permeability but reduce metabolic stability compared to carboxylic acid forms.
Table 1: Structural and Physicochemical Properties
*Calculated based on analogous structures.
Metabolic Regulation
- GW-1929 Hydrochloride (): A PPARγ agonist with demonstrated glucose- and triglyceride-lowering effects in vivo. Its structure includes a pyridinyl group and benzoylphenyl moiety, enabling strong receptor binding compared to simpler alkyl-substituted analogs .
- Esmolol Hydrochloride Impurities (): Derivatives like Esmolol free acid (3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid) show β-blocker activity, highlighting the role of hydroxyl and isopropyl groups in cardiovascular targeting .
Cytotoxic and Antimicrobial Activity
- 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (): Exhibits cytotoxic activity (43.2% mortality in brine shrimp assays), suggesting that phenolic and oxy-tetrahydropyran groups enhance bioactivity .
Physicochemical and Spectral Data
- Spectroscopic Characterization: Analogs like (2S)-2-amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid HCl () are characterized via IR, NMR, and mass spectrometry, with carbonyl (C=O) stretches at ~1730 cm⁻¹ and aromatic proton shifts at δ 6.5–8.0 ppm .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability.
Biological Activity
3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxybutyl group and a methylamino group attached to a propanoic acid backbone, which may influence its biological activity and pharmacokinetics.
Antimicrobial Activity
Research indicates that derivatives of propanoic acid compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have been tested against multidrug-resistant pathogens. A study showed that certain derivatives demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL .
| Compound | MIC against MRSA (µg/mL) | MIC against E. faecalis (µg/mL) | Activity against Gram-negative pathogens |
|---|---|---|---|
| Compound A | 1-8 | 0.5-2 | 8-64 |
| Compound B | 16 | 8 | >64 |
| Compound C | 32-64 | 16 | 16-64 |
The mechanism by which these compounds exert their antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis. Some studies have also suggested that these compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential drug-drug interactions .
Study on Structure-Activity Relationship (SAR)
A recent study focused on the structure-activity relationship of various derivatives of propanoic acid. It was found that modifications to the side chains significantly affected the potency and spectrum of activity against different pathogens. For example, the introduction of specific functional groups enhanced activity against resistant strains while reducing toxicity .
Clinical Implications
In clinical settings, the application of such compounds could provide alternative treatment options for infections caused by resistant organisms. The ability to modify these compounds to enhance their efficacy while minimizing side effects is crucial for developing new antimicrobial agents .
Q & A
Basic: What synthetic routes are recommended for preparing 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chloropropanoic acid with 4-methoxybutyl(methyl)amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) can yield the free base, followed by HCl salt formation . Optimization via Design of Experiments (DoE) is critical: vary temperature (40–80°C), solvent polarity, and stoichiometry to maximize yield. Use HPLC to monitor intermediates and byproducts .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm proton environments (e.g., methoxy groups at δ ~3.3 ppm, methylamino protons at δ ~2.2 ppm) and carbon backbone .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterion .
- HPLC-PDA: Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .
Basic: What safety protocols are critical when handling this hydrochloride salt in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles .
- Ventilation: Use fume hoods to avoid inhalation; hydrochloride salts can release HCl vapor under heat .
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Basic: How can researchers assess and mitigate batch-to-batch variability in purity?
Methodological Answer:
- QC Workflow: Combine TLC (silica, ethyl acetate:methanol 4:1) and HPLC to detect impurities (e.g., unreacted amine or degradation products) .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to remove polar byproducts .
Intermediate: How can analytical methods be developed to resolve co-eluting impurities in HPLC?
Methodological Answer:
- Gradient Optimization: Adjust acetonitrile:water ratios (e.g., 10% to 90% over 20 minutes) to separate polar impurities .
- Ion-Pairing Agents: Add 0.1% heptafluorobutyric acid (HFBA) to improve peak symmetry for charged species .
Advanced: What mechanistic studies are recommended to elucidate its reactivity in aqueous vs. organic media?
Methodological Answer:
- Kinetic Profiling: Conduct time-resolved NMR to track hydrolysis of the methoxybutyl group at varying pH (2–10) .
- DFT Calculations: Model transition states for nucleophilic substitution pathways using Gaussian09 with B3LYP/6-31G(d) basis set .
Advanced: How can forced degradation studies (e.g., oxidative, thermal) inform stability profiles?
Methodological Answer:
- Oxidative Stress: Expose to 3% H₂O₂ at 40°C; monitor degradation via LC-MS for hydroxylated byproducts .
- Thermal Analysis: Use TGA-DSC to identify decomposition onset temperatures (>150°C) and hygroscopicity risks .
Advanced: What computational tools predict its solubility and partition coefficient (logP)?
Methodological Answer:
- COSMO-RS: Simulate solubility in solvents (e.g., DMSO, ethanol) using Turbomole .
- ADMET Predictors: Estimate logP (e.g., ~1.2) and pKa (~3.5 for carboxylic acid) via QSAR models .
Advanced: How should researchers address contradictory data in reaction yield or bioactivity assays?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to identify outliers in yield datasets (e.g., p < 0.05 significance) .
- Assay Replicates: Run triplicate bioactivity tests (e.g., enzyme inhibition) under controlled humidity and temperature .
Advanced: What in vitro models are suitable for studying its interactions with biological targets?
Methodological Answer:
- Cell-Free Systems: Use surface plasmon resonance (SPR) to measure binding affinity to serum proteins (e.g., HSA) .
- Enzyme Assays: Test inhibitory effects on carboxylases using UV-Vis kinetics (e.g., NADH depletion at 340 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
